

Shizukaol B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *shizukaol B*

Cat. No.: *B1506276*

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An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Protocols of a Potent Anti-inflammatory Sesquiterpenoid

Introduction

Shizukaol B is a naturally occurring lindenane-type dimeric sesquiterpenoid isolated from plants of the *Chloranthus* genus, notably *Chloranthus henryi*. This complex molecule has garnered significant interest within the scientific community for its pronounced anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical data, biological activity, and detailed experimental protocols related to **shizukaol B**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Data

Shizukaol B is characterized by a complex polycyclic structure. The following table summarizes its key chemical and physical properties.

Property	Value	Source
CAS Number	142279-40-1	MedchemExpress
Molecular Formula	C ₄₀ H ₄₄ O ₁₃	TargetMol
Molecular Weight	732.77 g/mol	TargetMol
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	ChemFaces
Physical State	Not specified in provided results.	
Melting Point	Not specified in provided results.	
Boiling Point	Not specified in provided results.	

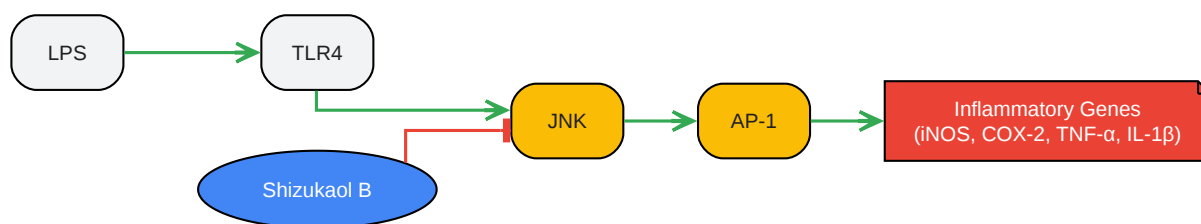
Biological Activity: Anti-inflammatory Effects

Shizukaol B has demonstrated significant anti-inflammatory activity, primarily through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway. In studies utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells, **shizukaol B** was shown to inhibit the production of key inflammatory mediators.[\[1\]](#)[\[2\]](#)

The mechanism of action involves the suppression of iNOS and COX-2 expression, leading to a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) production.[\[1\]](#)[\[2\]](#) Critically, **shizukaol B** selectively inhibits the phosphorylation of JNK1/2 without affecting the ERK1/2 or p38 MAP kinase pathways.[\[1\]](#) This targeted inhibition of JNK activation subsequently blocks the activation of the transcription factor activator protein-1 (AP-1), a crucial regulator of inflammatory gene expression.[\[1\]](#)

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of **shizukaol B** on the LPS-induced inflammatory signaling pathway.



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Inhibitory action of **Shizukaol B** on the JNK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily based on the work of Pan LL, et al. (2017).[1]

Cell Culture and Treatment

- Cell Line: BV2 murine microglial cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Cells are pre-treated with varying concentrations of **shizukaol B** (e.g., 12.5-50 µM) for a specified duration (e.g., 4 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated times.[2]

Nitric Oxide (NO) Production Assay

- Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
- Procedure:
 - Collect 100 µL of culture supernatant from each well of a 96-well plate.

- Add 100 μ L of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate the mixture at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify nitrite concentration using a standard curve generated with sodium nitrite.

Western Blot Analysis for Protein Expression

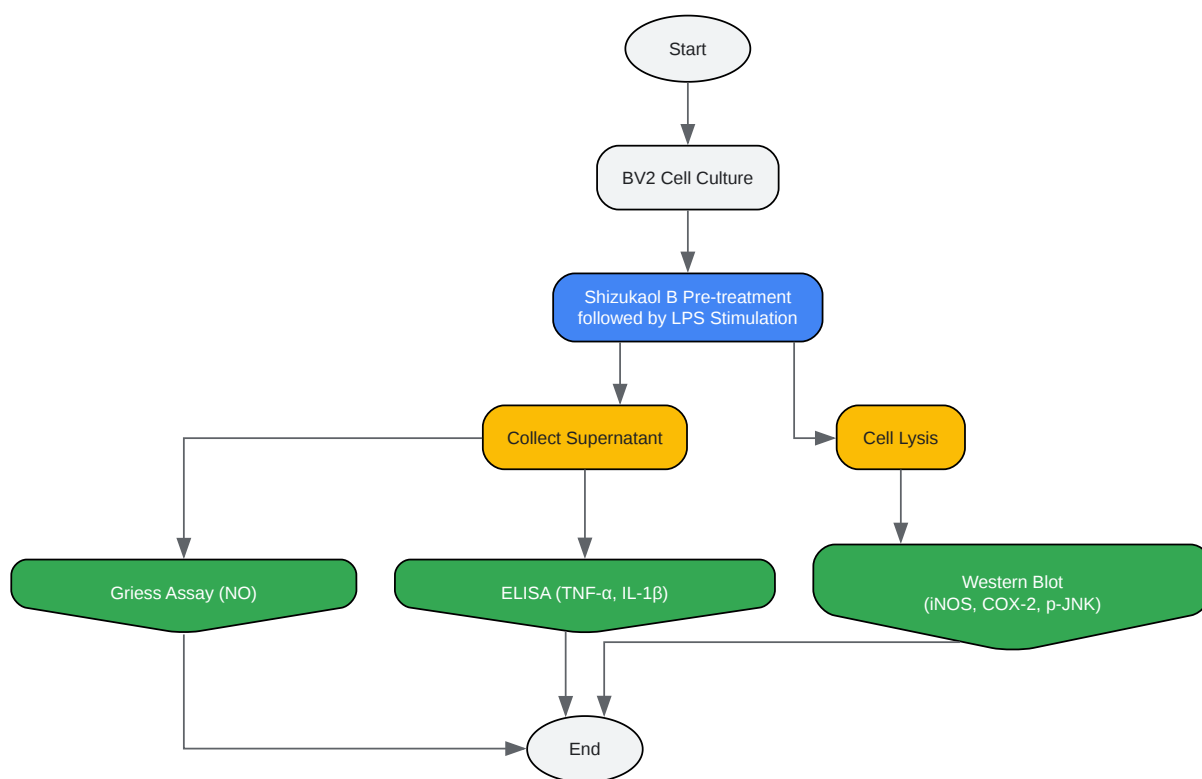
- Objective: To determine the expression levels of proteins such as iNOS, COX-2, and phosphorylated JNK.
- Procedure:
 - Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA protein assay kit.
 - Separate equal amounts of protein (e.g., 30 μ g) by SDS-PAGE.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

- Objective: To quantify the levels of pro-inflammatory cytokines (TNF- α , IL-1 β) in the cell culture supernatants.
- Procedure:
 - Collect the culture supernatants from treated cells.
 - Measure the concentration of TNF- α and IL-1 β using commercially available ELISA kits according to the manufacturer's instructions.
 - Read the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate cytokine concentrations based on the standard curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the anti-inflammatory effects of **shizukaol B**.



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References

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